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This document provides detailed application notes and experimental protocols for the use of
phosphorus oxides and their derivatives in semiconductor manufacturing. The primary
applications covered are the n-type doping of silicon substrates and the deposition of
phosphosilicate glass (PSG) as a dielectric layer. While diphosphorus tetroxide (P20a4) is a
specific oxide of phosphorus, in semiconductor processing, phosphorus is typically introduced
using more common and controllable sources like phosphorus oxychloride (POCIz) and solid
planar dopant sources containing phosphorus pentoxide (P20s). These precursors lead to the
formation of phosphorus-rich layers that are essential for creating n-type regions in silicon

wafers.

N-Type Doping of Silicon using Phosphorus
Oxychloride (POCI3)

The introduction of phosphorus atoms into the silicon crystal lattice creates n-type
semiconductor material by providing an excess of free electrons.[1][2] This process, known as
doping, is fundamental to the fabrication of various electronic devices, including transistors and
solar cells.[3] A widely used and highly controllable method for phosphorus doping is thermal
diffusion using a liquid POCIs source.[1][4]
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The process generally involves two key steps: a pre-deposition step where a phosphosilicate
glass (PSG) layer is formed on the silicon surface, and a drive-in step where the phosphorus
from the PSG layer diffuses into the silicon wafer.[5][6]

Experimental Protocol: POCIs Diffusion

This protocol describes a typical two-step diffusion process for creating an n-type emitter in a p-
type silicon wafer in a horizontal tube furnace.

1. Wafer Preparation:
o Start with clean, p-type silicon wafers.

» Perform a standard pre-diffusion clean to remove any organic and inorganic contaminants
from the wafer surface.

2. Furnace Preparation:

e The diffusion furnace should be profiled to ensure a stable and uniform temperature across
the process zone.

o Atypical diffusion process is carried out at temperatures ranging from 800°C to 1000°C.[1][5]
3. Pre-deposition Step:

o Load the silicon wafers into a quartz boat and insert them into the diffusion tube.

o Stabilize the furnace at the desired deposition temperature (e.g., 840°C).[7]

 Introduce a carrier gas, typically nitrogen (N2), through a bubbler containing liquid POCIs
maintained at a constant temperature.

¢ Simultaneously, introduce oxygen (O3z) into the furnace tube.

e The reaction of POCIs and Oz at high temperatures forms phosphorus pentoxide (P20s) on
the silicon wafer surface, which then reacts with the silicon to form a phosphosilicate glass
(PSG) layer.[7]
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e The duration of this step is typically between 15 to 30 minutes.[7]
4. Drive-in Step:
 After the pre-deposition, the POCIs source is turned off.

o The temperature of the furnace is often ramped up to a higher temperature (e.g., 850°C to
1050°C) for the drive-in.[5][8]

e Aninert gas (N2) and a controlled amount of oxygen are maintained in the furnace.

e The drive-in step allows the phosphorus atoms from the PSG layer to diffuse deeper into the
silicon substrate. The duration of this step can range from 30 to 60 minutes, depending on
the desired junction depth.[8]

5. Deglaze:
 After the drive-in process, the wafers are slowly pulled from the furnace.

e The PSG layer formed on the surface is typically removed using a hydrofluoric acid (HF)
solution (e.g., 10:1 diluted HF).[6]

Data Presentation: Impact of POCIs Diffusion
Parameters

The following table summarizes the qualitative and quantitative effects of key process
parameters on the resulting n-type doped layer.
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Process Parameter

Typical Range

Effect on Doping
Profile

Resulting
Properties

Deposition

Temperature

795°C - 880°C

Higher temperature
increases the solid
solubility of
phosphorus in silicon,
leading to a higher

surface concentration.

Increasing
temperature from
795°C to 880°C can
decrease sheet
resistance and
increase junction
depth.[4]

Drive-in Temperature

850°C - 1050°C

Higher drive-in
temperatures increase
the diffusion
coefficient of
phosphorus, resulting

in a deeper junction.

[5]

A longer drive-in at a
higher temperature
leads to a lower sheet
resistance and a

deeper emitter profile.

[8]

POCI3:02 Gas Flow

Ratio

350:600 to 450:600

(sccm)

A higher POCIs:02
ratio during deposition
results in a higher
phosphorus
concentration in the
PSG layer, leading to
a higher surface
concentration on the

silicon.

Increasing the
POCIs:0:2 ratio from
350:600 to 450:600
can decrease sheet
resistance from 83
Q/sq to 68 Q/sq.[4]

Drive-in Duration

40 - 80 minutes

A longer drive-in time
allows for deeper
diffusion of
phosphorus into the

silicon.

Increasing the drive-in
time from 40 to 80
minutes can increase
the junction depth
from 0.35 um to 0.45
um.[4]

Process Flow Diagram: N-Type Doping with POCIs
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N-type doping process flow using POCIs.

Phosphosilicate Glass (PSG) Deposition

Phosphosilicate glass (PSG) is a form of silicon dioxide that contains phosphorus. It is widely
used in semiconductor manufacturing as a dielectric layer for insulation between metal layers,
for surface passivation, and as a gettering agent to trap mobile ionic contaminants.[9] PSG can
be deposited using various chemical vapor deposition (CVD) techniques, including atmospheric
pressure CVD (APCVD), low-pressure CVD (LPCVD), and plasma-enhanced CVD (PECVD).
[10]

Experimental Protocol: PECVD of PSG using TEOS

This protocol outlines the deposition of a PSG film using a plasma-enhanced chemical vapor
deposition (PECVD) system with tetraethylorthosilicate (TEOS) as the silicon source and
trimethylphosphite (TMP) as the phosphorus source.

1. System Preparation:

Ensure the PECVD chamber is clean and has been properly conditioned.

Set the substrate holder to the desired deposition temperature, typically between 300°C and
400°C.[11]

2. Wafer Loading:

Place the silicon wafer on the substrate holder in the PECVD chamber.
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e Evacuate the chamber to the base pressure.
3. Deposition Process:

« Introduce the precursor gases into the chamber. The gas flow rates are critical for controlling
the film's stoichiometry.

o TEOS is typically delivered by bubbling an inert carrier gas (e.g., Helium) through the
liquid precursor.

o TMP is also delivered using a carrier gas.
o Oxygen (Oz2) is used as the oxidant.
o Set the process pressure, typically in the range of 1 to 10 Torr.[11]

« Ignite the plasma by applying RF power to the electrodes. The RF power density influences
the film's properties.

e The deposition time will determine the final thickness of the PSG film.

4. Post-Deposition:

» After the desired thickness is achieved, turn off the RF power and the gas flows.
e Purge the chamber with an inert gas like nitrogen.

¢ Allow the wafer to cool before removing it from the chamber.

Data Presentation: PECVD PSG Deposition Parameters

The following table provides typical process parameters for the PECVD of PSG and their
influence on film properties.
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Process Parameter

Typical Range

Effect on Film Properties

Substrate Temperature

300°C - 400°C

Affects film density and stress.
Higher temperatures generally

lead to denser films.

Influences the deposition rate

RF Power 300 - 500 W ] ) )

and film uniformity.

Affects the plasma chemistry
Pressure 1-10 Torr and the conformality of the

deposited film.

TEOS Flow Rate

Varies with bubbler
temperature and carrier gas

flow

Primarily controls the silicon

dioxide deposition rate.

TMP Flow Rate

Varies with bubbler

temperature and carrier gas

Controls the phosphorus
concentration in the PSG film.

Increasing TMP flow increases

flow
the phosphorus content.[12]
Ensures complete oxidation of
) the precursors. The O2:TEOS
O: Flow Rate Varies

ratio can affect the film's

electrical properties.[11]

Process Flow Diagram: PECVD of PSG

© 2025 BenchChem. All rights reserved. 7/10

Tech Support


https://digitalcommons.njit.edu/theses/1049/
https://ieeexplore.ieee.org/document/127907/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Substrate Loading

l Precursor Gases

Chamber Pump Down TEOS T™MP 02 Carrier Gas (He/N2)

Process Gas Introduction g tekeitettebeblebataly

Plasma Ignition

PSG Deposition

Gas Purge & Vent

l

Substrate Unloading

Click to download full resolution via product page

PECVD process for PSG deposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1197065?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

